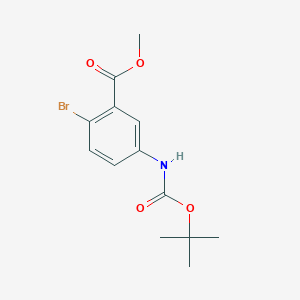

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate is an organic compound with the molecular formula C13H16BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:

Bromination: The starting material, methyl 2-amino-5-bromobenzoate, is prepared by brominating methyl 2-aminobenzoate using bromine in the presence of a suitable solvent like acetic acid.

Protection of Amino Group: The amino group is then protected by reacting the brominated compound with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the aromatic ring undergoes SNAr reactions due to electron-withdrawing effects from the ester and Boc-protected amine groups. This reactivity facilitates substitution with nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

-

Reagents: Aniline, K₂CO₃, DMF, 50°C, 16 h

-

Product: Methyl 2-(phenylamino)-5-((tert-butoxycarbonyl)amino)benzoate

Mechanism:

-

Deprotonation of the nucleophile by the base.

-

Attack of the nucleophile at the electron-deficient aromatic carbon bearing bromine.

-

Departure of the bromide ion.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling the introduction of aryl or vinyl groups.

Example Reaction:

-

Catalyst: Pd(PPh₃)₄

-

Conditions: Dioxane/H₂O, Na₂CO₃, 80°C

-

Product: Methyl 2-(aryl)-5-((tert-butoxycarbonyl)amino)benzoate

-

Key Insight: The Boc group stabilizes the intermediate Pd complex, enhancing reaction efficiency .

Sonogashira Coupling

The bromine atom reacts with terminal alkynes under Pd/Cu catalysis to form carbon-carbon bonds.

Example Reaction:

-

Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Et₃N

-

Product: Methyl 2-(alkynyl)-5-((tert-butoxycarbonyl)amino)benzoate

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield a free amine.

Conditions:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C → rt

-

Product: Methyl 2-bromo-5-aminobenzoate

Mechanism:

Protonation of the Boc group’s carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions.

Example Reaction:

-

Reagents: NaOH (0.25 M), THF/H₂O, 0°C, 4 h

-

Product: 2-Bromo-5-((tert-butoxycarbonyl)amino)benzoic acid

Amide Formation

After Boc deprotection, the free amine reacts with acyl chlorides or activated carboxylic acids to form amides.

Example Reaction:

-

Reagents: Acetyl chloride, Et₃N, DCM

-

Product: Methyl 2-bromo-5-(acetylamino)benzoate

-

Key Insight: EDCI/HOBt coupling systems enhance efficiency in sterically hindered environments .

Mechanistic Insights

-

Electronic Effects: The Boc group and ester collectively activate the aromatic ring toward electrophilic and nucleophilic reactions.

-

Steric Considerations: Bulky substituents at the 4-methyl position influence regioselectivity in cross-coupling reactions .

-

Analytical Validation: Reaction progress is monitored via TLC, NMR, and mass spectrometry .

This compound’s versatility makes it invaluable in pharmaceutical synthesis, particularly for constructing complex heterocycles and bioactive molecules. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate has the following characteristics:

- CAS Number : 1228570-47-5

- Molecular Formula : C12H14BrNO4

- Molecular Weight : 316.15 g/mol

- Chemical Structure : The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group, which contribute to its reactivity in various chemical reactions.

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of different functional groups that can enhance biological activity.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications at the bromine position have led to compounds with improved selectivity and efficacy against cancer cell lines .

- Antibacterial Compounds : The compound has also been utilized in the synthesis of novel antibacterial agents. By altering the substituents on the aromatic ring, researchers have developed new classes of antibiotics that show activity against resistant bacterial strains .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is instrumental in drug design due to its ability to serve as a scaffold for creating diverse chemical libraries.

Applications:

- Glucokinase Agonists : This compound has been reported as part of the synthesis pathway for glucokinase agonists, which are being investigated for their potential in treating type 2 diabetes. The ability to modify the amine and carboxylic acid functionalities allows for fine-tuning of pharmacokinetic properties .

- Receptor Modulators : The compound's structure enables it to act as a modulator for various receptors, including adrenergic and serotoninergic receptors. This makes it valuable in developing treatments for neurological disorders .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies:

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the creation of more complex molecules.

- Coupling Reactions : It can participate in coupling reactions to form larger frameworks necessary for biologically active compounds.

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Anticancer agents |

| Medicinal Chemistry | Scaffold for designing receptor modulators | Glucokinase agonists |

| Synthetic Methodologies | Nucleophilic substitution and coupling reactions | Diverse chemical libraries |

Wirkmechanismus

The mechanism of action of methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate depends on its use as an intermediate. In biological systems, the compound itself may not be active, but its derivatives can interact with molecular targets such as enzymes or receptors. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of molecules with specific biological activities.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of the Boc-protected amino group.

Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of the Boc-protected amino group.

Methyl 2-amino-5-bromobenzoate: The precursor to methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate, lacking the Boc protection.

Uniqueness: this compound is unique due to the presence of the Boc-protected amino group, which provides versatility in synthetic applications. The Boc group can be selectively removed under mild conditions, allowing for further functionalization and the creation of diverse derivatives.

Biologische Aktivität

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate (CAS No. 1228570-47-5) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atom : Enhances electrophilicity and facilitates nucleophilic substitution reactions.

- Tert-butoxycarbonyl (Boc) Group : Protects the amino group, allowing for selective reactions and modifications.

- Methyl Ester Group : Provides solubility and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The benzoate derivative is brominated using bromine or N-bromosuccinimide (NBS).

- Amination : The brominated compound undergoes nucleophilic substitution with a Boc-protected amine in the presence of a base (e.g., potassium carbonate).

- Esterification : The carboxylic acid group can be esterified using methanol and an acid catalyst.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, which can affect signal transduction pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

- Another investigation highlighted the compound's ability to inhibit cell migration in breast cancer models, indicating its role in metastasis prevention .

- Antimicrobial Properties :

- Inhibition of Protein Methylation :

Data Tables

| Biological Activity | IC50 Value (μM) | Cell Line/Model |

|---|---|---|

| Anticancer Activity | 10.0 | MCF7 Breast Cancer |

| Antimalarial Activity | 54.0 | Hep G2 |

| Protein Methylation Inhibition | 0.5 | Various Cancer Lines |

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQYGNQBMQMIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.